molecular formula C18H14Cl2N2O3 B2440525 2-(2,4-dichlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034439-45-5

2-(2,4-dichlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2440525
CAS RN: 2034439-45-5
M. Wt: 377.22
InChI Key: CZILMWWHUVQOHH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of applications.

Scientific Research Applications

Oxidation Reactivity Channels

Research has explored the synthetic routes and chemical oxidation of compounds similar to the specified chemical, focusing on their oxidation reactivity channels with various oxidants. This research offers insights into potential applications in synthetic chemistry and material science, highlighting the versatility of such compounds in producing a range of oxidation products under different conditions (Pailloux et al., 2007).

Synthetic Routes and Biological Activities

Studies have also detailed the synthesis of pyridine derivatives and their potential agricultural bioactivities. These research efforts provide a foundation for understanding how similar compounds could be designed and synthesized for specific functions, including fungicidal and herbicidal activities (Li Zheng & W. Su, 2005).

Nucleophilic Replacement Reactions

Other research has focused on the nucleophilic replacement reactions of similar compounds, leading to the synthesis of derivatives with potential applications in materials science and pharmaceuticals. These studies demonstrate the chemical flexibility and functional potential of such compounds, especially in the development of new materials or drugs (Hill & Hough, 1968).

Spectroscopic and Quantum Mechanical Studies

Further investigations have utilized spectroscopic and quantum mechanical studies to explore the ligand-protein interactions and photovoltaic efficiency of benzothiazolinone acetamide analogs. This research hints at the broader implications for using structurally related compounds in bioactive materials and renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-13-3-4-16(14(20)9-13)25-11-18(23)22-10-12-5-6-21-15(8-12)17-2-1-7-24-17/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZILMWWHUVQOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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